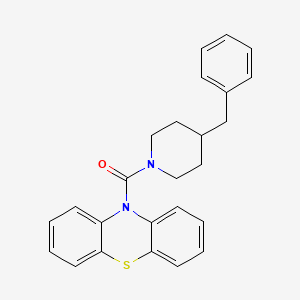

(4-benzylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone

Description

Properties

Molecular Formula |

C25H24N2OS |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(4-benzylpiperidin-1-yl)-phenothiazin-10-ylmethanone |

InChI |

InChI=1S/C25H24N2OS/c28-25(26-16-14-20(15-17-26)18-19-8-2-1-3-9-19)27-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)27/h1-13,20H,14-18H2 |

InChI Key |

NULGAUVYLVFLMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE typically involves multi-step organic reactions. One common method starts with the preparation of 4-benzylpiperidine-1-carbonyl chloride, which is then reacted with phenothiazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antipsychotic Properties

The compound has been studied for its potential antipsychotic effects due to its structural similarity to known antipsychotic agents. Phenothiazines are a well-established class of antipsychotics, and derivatives like (4-benzylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone may enhance dopaminergic activity while minimizing side effects associated with traditional therapies.

Case Study : Research has indicated that phenothiazine derivatives can modulate dopamine receptor activity, which is crucial for treating schizophrenia and other psychotic disorders. The specific compound's efficacy is still under investigation, but preliminary studies suggest promising results in animal models.

Anti-cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in oncology.

Data Table: Cytotoxicity Studies

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| BT-474 | 0.99 ± 0.01 | Tubulin polymerization inhibition |

| HeLa | TBD | Induction of apoptosis via cell cycle arrest |

| MCF-7 | TBD | Potentially via mitochondrial pathways |

Source : Studies on related compounds have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties. The piperidine structure contributes to its ability to interact with microbial membranes, potentially leading to effective treatments against bacterial and fungal infections.

Case Study : A study involving the synthesis of similar piperidine derivatives demonstrated significant antimicrobial activity against pathogens such as Xanthomonas axonopodis and Fusarium solani. These findings suggest that this compound could be effective against resistant strains of bacteria and fungi .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds containing piperidine and phenothiazine moieties. The potential to protect neuronal cells from oxidative stress and neuroinflammation makes this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Neuroprotective Studies

| Model | Effect Observed | Reference |

|---|---|---|

| In vitro neuronal cells | Reduced oxidative stress markers | TBD |

| Animal models | Improved cognitive function | TBD |

Mechanism of Action

The mechanism of action of 10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes. For example, phenothiazines are known to interact with dopamine receptors, which play a crucial role in the regulation of mood and behavior .

Comparison with Similar Compounds

Table 1: Photophysical Comparison

Electrochemical Behavior

- This compound: Expected redox activity from the phenothiazine core, similar to fused-conjugation systems like PTZ-KT and BP-PT (analogues with phenyl and benzophenone groups). These compounds exhibit distinct electron density distributions in redox intermediates (QPT•+/QPT•−), critical for applications in redox flow batteries .

- PTZ-KT [(10-methyl-10H-phenothiazin-1-yl)(phenyl)methanone]: Shows a lower singlet-triplet energy gap (ΔEST = 0.76 eV), enabling reverse intersystem crossing (RISC) for delayed fluorescence or phosphorescence .

Therapeutic Activity

- Antimicrobial and Antitubercular Activity: Derivatives like 1-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea exhibit moderate activity against S. aureus (MIC = 62.5 µg/mL) and M. tuberculosis (10 µg/mL) .

- Anti-Anxiety Effects: Compounds such as 2-(4-(1-((3-nitrophenyl)imino)ethyl)phenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one (4e) demonstrate potent activity in the elevated plus maze (EPM) model, rivaling diazepam .

- Cholinesterase Inhibition: The piperidine moiety in this compound may enhance binding to cholinesterase active sites, akin to (-)-Tolserine and tacrine derivatives .

Mechanistic Insights and Design Considerations

- Photophysical Mechanisms: Phenothiazine derivatives exhibit mixed charge-transfer and locally excited states, enabling thermally activated delayed fluorescence (TADF) or phosphorescence. Substituents like benzylpiperidine or nitro groups modulate these properties by altering electron-withdrawing/donating effects .

- Therapeutic Design: The 4-benzylpiperidine group may improve blood-brain barrier penetration, critical for central nervous system (CNS) targets. Conversely, bulkier groups (e.g., morpholino in 2-morpholino-1-(10H-phenothiazin-10-yl)ethanone) reduce bioavailability but enhance specificity .

Biological Activity

The compound (4-benzylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone, also known by its chemical identifiers such as CID 44435200, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H19NOS

- Molecular Weight : 345.5 g/mol

- IUPAC Name : 1-(10H-phenothiazin-10-yl)-4-benzylpiperidin-1-one

- Chemical Structure :

- The compound features a piperidine ring substituted with a benzyl group and a phenothiazine moiety, which are known for their diverse biological activities.

Antipsychotic Activity

Research indicates that phenothiazine derivatives exhibit antipsychotic properties due to their antagonistic effects on dopamine receptors. The incorporation of the piperidine structure may enhance the binding affinity to these receptors, potentially leading to improved therapeutic outcomes in treating schizophrenia and other psychotic disorders.

Neuroprotective Effects

Studies have suggested that compounds similar to this compound may exert neuroprotective effects through the modulation of neurotransmitter systems. For instance, they may influence glutamate pathways, which are crucial in neurodegenerative diseases such as Alzheimer's disease .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Dopamine Receptor Antagonism : The compound likely acts as an antagonist at D2 dopamine receptors, which is a common mechanism for antipsychotic drugs.

- Serotonin Receptor Modulation : It may also interact with serotonin receptors (5HT2A), contributing to its mood-stabilizing effects.

- Cholinergic System Interaction : The piperidine component suggests potential interactions with cholinergic pathways, which could play a role in cognitive enhancement.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing (4-benzylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of phenothiazine derivatives often involves coupling reactions between substituted piperidines and phenothiazine cores. For example, a modified procedure from phenothiazine-acetic acid synthesis (e.g., refluxing with potassium hydroxide in ethanol-water mixtures, followed by acidification and recrystallization) can be adapted . Optimization should focus on solvent choice (e.g., ethanol for solubility), stoichiometric ratios (e.g., 1:3 molar ratio of substrate to base), and reaction monitoring via TLC. Yield improvements may require temperature adjustments (e.g., 25°C vs. elevated temperatures) or catalyst screening.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying piperidine-phenothiazine spatial arrangements. Low-temperature measurements (e.g., 100 K) enhance resolution for phenothiazine derivatives .

- Spectroscopy : Combine H/C NMR (to confirm benzyl and piperidine substituents), FT-IR (for ketone C=O stretching ~1650–1750 cm), and HRMS (for molecular ion validation). For purity, HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) is recommended .

Advanced Research Questions

Q. How can computational modeling predict the biological or pharmacological interactions of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., CNS receptors due to phenothiazine’s neuroactive history). Parameterize the ligand’s charge distribution using DFT calculations (B3LYP/6-31G* basis set).

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the benzylpiperidine-phenothiazine conformation. Validate against experimental data (e.g., crystallographic B-factors) .

Q. What experimental strategies can resolve contradictions in reported antioxidant or receptor-binding data for this compound?

- Methodological Answer :

- Dose-response studies : Systematically vary concentrations (e.g., 1–100 µM) in antioxidant assays (e.g., DPPH radical scavenging) to identify non-linear effects.

- Control experiments : Include reference standards (e.g., ascorbic acid) and assess solvent interference (e.g., DMSO vs. ethanol).

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to differentiate assay variability from true biological effects. Cross-reference with environmental stability data (e.g., degradation under light/heat) .

Q. How can the environmental fate and ecological risks of this compound be assessed in long-term studies?

- Methodological Answer :

- Partitioning studies : Measure log (octanol-water) to predict bioaccumulation. Use HPLC-MS/MS to track abiotic degradation products in simulated sunlight or microbial-rich media.

- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna). Align with frameworks like INCHEMBIOL, which integrates physicochemical properties and ecosystem-level impacts .

Theoretical and Methodological Frameworks

- Guiding Principle : Link research to neuropharmacological theories (e.g., dopamine receptor antagonism for phenothiazines) or antioxidant mechanistic models (e.g., radical scavenging via electron donation) .

- Contradiction Analysis : Apply evidence hierarchy (e.g., prioritize in vitro over in silico data) and replicate studies under standardized conditions (e.g., ISO guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.